t-Boc-aminooxy-PEG5-propargyl
Overview
Description
t-Boc-aminooxy-PEG5-propargyl: is a polyethylene glycol (PEG) derivative that contains a propargyl group and a t-Boc-aminooxy group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to form a stable triazole linkage. The t-Boc-aminooxy group can be deprotected under mild acidic conditions, allowing it to react with aldehyde or ketone groups to form a stable oxime linkage. The hydrophilic PEG spacer enhances solubility in aqueous media .
Mechanism of Action
Target of Action
t-Boc-aminooxy-PEG5-propargyl is a PEG derivative that primarily targets azide-bearing compounds or biomolecules . These targets are often used in the field of bioconjugation, particularly in the context of click chemistry .
Mode of Action
The propargyl group in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . The protected aminooxy group can be deprotected under mild acidic conditions and then can react with an aldehyde or ketone group to form a stable oxime linkage .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of this compound’s action is the formation of stable triazole or oxime linkages with azide-bearing compounds or biomolecules . This can be used to modify these target molecules, enabling their use in various research and therapeutic applications.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the deprotection of the aminooxy group requires mild acidic conditions . Additionally, the copper-catalyzed azide-alkyne Click Chemistry reaction used to form triazole linkages may be affected by the presence of other compounds or ions in the environment.
Biochemical Analysis
Biochemical Properties
The propargyl group of t-Boc-aminooxy-PEG5-propargyl can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-Boc-aminooxy group can be converted to free aminooxy under mild acidic conditions and then can react with an aldehyde or ketone .
Molecular Mechanism
This compound exerts its effects at the molecular level through its reactivity with azide-bearing compounds or biomolecules. The propargyl group of this compound reacts with these molecules via copper-catalyzed azide-alkyne Click Chemistry to form a stable triazole linkage .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-aminooxy-PEG5-propargyl typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the PEG5 spacer.
Introduction of Propargyl Group: The propargyl group is introduced through a reaction with a suitable propargylating agent.
Protection of Aminooxy Group: The aminooxy group is protected using t-Boc (tert-butoxycarbonyl) to prevent unwanted reactions during subsequent steps.
Final Purification: The final product is purified using techniques such as column chromatography to achieve high purity
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the PEGylated precursor.
Propargylation and Protection: Introduction of the propargyl group and protection of the aminooxy group in bulk quantities.
Purification: Industrial purification techniques such as crystallization or large-scale chromatography are employed to ensure high purity
Chemical Reactions Analysis
Types of Reactions:
Click Chemistry: The propargyl group undergoes copper-catalyzed azide-alkyne Click Chemistry to form stable triazole linkages.
Oxime Formation: The deprotected aminooxy group reacts with aldehyde or ketone groups to form stable oxime linkages
Common Reagents and Conditions:
Copper Catalysts: Used in Click Chemistry reactions involving the propargyl group.
Mild Acidic Conditions: Used to deprotect the t-Boc-aminooxy group
Major Products:
Triazole Linkages: Formed through Click Chemistry with azide-bearing compounds.
Oxime Linkages: Formed through reactions with aldehyde or ketone groups
Scientific Research Applications
Chemistry:
Bioconjugation: Used in the conjugation of biomolecules due to its ability to form stable linkages through Click Chemistry and oxime formation
Biology:
Protein Labeling: Employed in labeling proteins and other biomolecules for various biological studies
Medicine:
Drug Delivery: The PEG spacer enhances solubility and biocompatibility, making it useful in drug delivery systems
Industry:
Comparison with Similar Compounds
- t-Boc-aminooxy-PEG6-propargyl
- t-Boc-aminooxy-PEG7-amine
- t-Boc-aminooxy-PEG7-bromide
Uniqueness:
- PEG Spacer Length: The PEG5 spacer in t-Boc-aminooxy-PEG5-propargyl provides a balance between solubility and flexibility, making it suitable for various applications.
- Functional Groups: The combination of propargyl and t-Boc-aminooxy groups allows for versatile reactions, including Click Chemistry and oxime formation .
Biological Activity
t-Boc-aminooxy-PEG5-propargyl is a specialized compound that has garnered attention in the fields of drug delivery and bioconjugation due to its unique structural features and biological activities. This article explores its biological activity, applications, and relevant research findings.
Chemical Structure and Properties
This compound consists of several key components:
- t-Boc (tert-butyloxycarbonyl) group : A protecting group that allows for selective deprotection of the amino group.
- Aminooxy group : Facilitates bioconjugation reactions, enabling the attachment of various biomolecules.
- Propargyl group : Essential for click chemistry applications, allowing for efficient synthesis of complex molecules.
The presence of a polyethylene glycol (PEG) spacer enhances solubility and reduces immunogenicity, making it suitable for therapeutic applications .
The biological activity of this compound primarily stems from its ability to facilitate targeted drug delivery and bioconjugation. The PEG component improves the pharmacokinetic properties of drugs by increasing circulation time in the body and enhancing drug delivery to target tissues. The aminooxy and propargyl groups enable specific interactions with biological molecules, which is crucial for developing targeted therapies.
Applications in Drug Development
This compound has diverse applications, including:
- Targeted Drug Delivery : The compound can be conjugated with therapeutic agents to create site-specific drug delivery systems that improve efficacy while minimizing side effects .
- Bioconjugation : It serves as a versatile linker in drug conjugates, allowing for the attachment of targeting ligands to enhance therapeutic outcomes .
- Click Chemistry : The propargyl group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a pivotal reaction in pharmaceutical research for covalent attachment of biomolecules .
Research Findings
Recent studies have highlighted the effectiveness of this compound in various contexts:
- Bioconjugation Efficiency : Research demonstrated that conjugating this compound with azide-bearing compounds leads to efficient bioconjugation, significantly enhancing therapeutic efficacy while reducing potential side effects. This was particularly evident in studies involving antibody-drug conjugates (ADCs), where this compound improved targeting capabilities .
- Pharmacokinetic Studies : In vivo studies showed that drugs modified with this compound exhibited prolonged circulation times and improved bioavailability compared to unmodified counterparts. This is attributed to the hydrophilic nature of the PEG spacer, which reduces renal clearance and enhances tissue distribution.
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Case Studies :
- A recent study explored the use of this compound in developing novel ADCs targeting cancer cells. The results indicated significant tumor regression with minimal toxicity, showcasing its potential for improving therapeutic indices in cancer treatments .
- Another investigation focused on its application in modifying nanoparticles for drug delivery. The study reported enhanced biocompatibility and targeted delivery capabilities when using this compound as a surface modifier.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Key Features |
---|---|
Aminooxy-PEG-Propargyl | Lacks the t-Boc protecting group; direct reactivity. |
Propargyl-PEG-Azide | Contains an azide instead of an aminooxy group; used in different click chemistry applications. |
Boc-Aminooxyacetamide-PEG-Propargyl | Similar structure but includes an acetamide moiety. |
t-Boc-Aminooxy-PEG6-Propargyl | Longer PEG chain; similar reactivity but different molecular weight. |
The combination of protective and reactive groups in this compound allows for versatile applications in drug development and bioconjugation that are not fully realized by its counterparts.
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO8/c1-5-6-21-7-8-22-9-10-23-11-12-24-13-14-25-15-16-26-19-17(20)27-18(2,3)4/h1H,6-16H2,2-4H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTYROCJIYKMDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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